molecular formula C22H24N2O8 B048784 Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate CAS No. 124558-63-0

Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate

Cat. No.: B048784
CAS No.: 124558-63-0
M. Wt: 444.4 g/mol
InChI Key: XHQBAPNEONISLS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate involves several steps. One common method includes the reaction of 2,6-dimethylpyridine with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. This intermediate is then subjected to further reactions to introduce the ethoxycarbonyl groups at the 4-positions of the pyridine rings . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures and the use of catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate involves its interaction with molecular targets through its ester and pyridine groups. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Properties

IUPAC Name

diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-5-29-19(25)15-9-13(10-16(23-15)20(26)30-6-2)14-11-17(21(27)31-7-3)24-18(12-14)22(28)32-8-4/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQBAPNEONISLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C2=CC(=NC(=C2)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376227
Record name Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124558-63-0
Record name 2,2′,6,6′-Tetraethyl [4,4′-bipyridine]-2,2′,6,6′-tetracarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124558-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl [4,4'-bipyridine]-2,2',6,6'-tetracarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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